2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It features a unique structure that combines a benzothieno pyrimidine core with a furylmethyl and methoxyphenyl substituent, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the furylmethyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and solvents like dimethylformamide and dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the dioxo structure can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the dioxo structure can yield dihydroxy derivatives.
Scientific Research Applications
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide.
- **2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide.
Uniqueness
The uniqueness of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N3O5S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19N3O5S/c1-31-16-7-4-6-15(12-16)25-20(28)14-26-21-18-9-2-3-10-19(18)33-22(21)23(29)27(24(26)30)13-17-8-5-11-32-17/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
HAZDXDYNQXBRRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
Origin of Product |
United States |
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